molecular formula C11H13N3 B2659419 2-(2-Ethyl-1H-imidazol-1-yl)aniline CAS No. 937607-78-8

2-(2-Ethyl-1H-imidazol-1-yl)aniline

Cat. No.: B2659419
CAS No.: 937607-78-8
M. Wt: 187.246
InChI Key: DZKHUVAAUVIUAH-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-imidazol-1-yl)aniline is a compound that features an imidazole ring substituted with an ethyl group and an aniline moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and aniline functionalities in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)aniline typically involves the reaction of 2-ethylimidazole with aniline under specific conditions. One common method is the nucleophilic substitution reaction where 2-ethylimidazole is reacted with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(2-Ethyl-1H-imidazol-1-yl)aniline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It is a key component in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aniline moiety can interact with aromatic residues in protein binding sites, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)aniline: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    2-(2-Methyl-1H-imidazol-1-yl)aniline: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.

    2-(1H-Benzimidazol-1-yl)aniline: Features a benzimidazole ring, which significantly alters its biological activity and applications.

Uniqueness

2-(2-Ethyl-1H-imidazol-1-yl)aniline is unique due to the presence of the ethyl group on the imidazole ring, which can influence its lipophilicity, steric interactions, and overall reactivity. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic properties.

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-11-13-7-8-14(11)10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKHUVAAUVIUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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